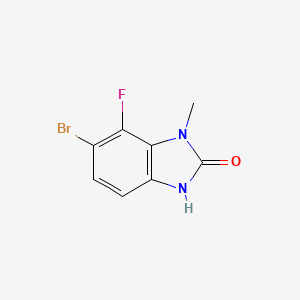
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and fluorine substituents on the benzimidazole ring, which can significantly influence its chemical and biological properties. The molecular formula of this compound is C8H6BrFN2O, and it has a molecular weight of 245.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-7-fluoro-1,3-dihydro-1-methyl-2H-benzimidazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted benzimidazole derivatives .
Scientific Research Applications
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazol-2-one, 7-bromo-6-fluoro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one, 6-chloro-7-fluoro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one, 6-bromo-7-chloro-1,3-dihydro-1-methyl-
Uniqueness
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is unique due to the specific combination of bromine and fluorine substituents on the benzimidazole ring.
Properties
Molecular Formula |
C8H6BrFN2O |
|---|---|
Molecular Weight |
245.05 g/mol |
IUPAC Name |
5-bromo-4-fluoro-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-7-5(11-8(12)13)3-2-4(9)6(7)10/h2-3H,1H3,(H,11,13) |
InChI Key |
KNJRZSVCFOXYAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2F)Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
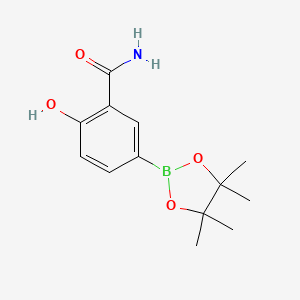
![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)

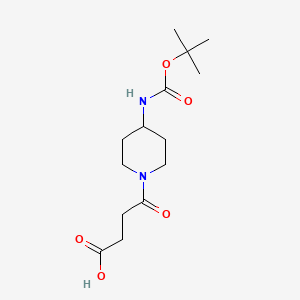
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)
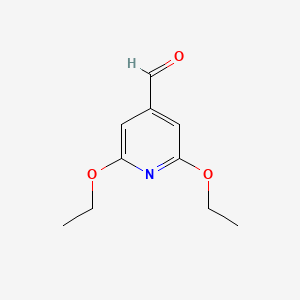
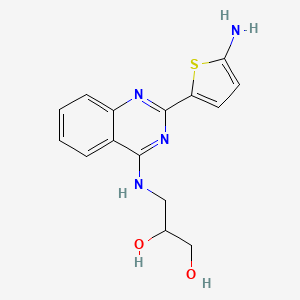
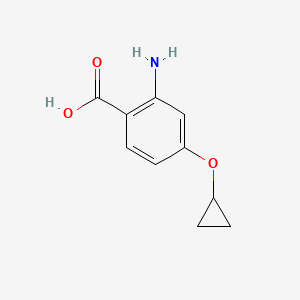
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)


